molecular formula C18H13Cl2NO2 B1420584 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-70-6

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420584
M. Wt: 346.2 g/mol
InChI Key: VQMQAHZCJNABEB-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . This particular compound has several substituents on the quinoline structure: a chlorine atom, a methoxyphenyl group, a methyl group, and a carbonyl chloride group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core structure with the various substituents attached at the specified positions . The presence of the carbonyl chloride group would make this compound a potential acylating agent .


Chemical Reactions Analysis

As an acylating agent, this compound could potentially undergo a variety of reactions, including nucleophilic acyl substitution . The presence of the methoxy group could also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl chloride group would likely make it reactive, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been utilized in chemical synthesis and reactions, contributing to the development of various chemical compounds. For instance, it has been involved in the synthesis of fluoroquinolone-based 4-thiazolidinones, a process starting from a lead molecule and undergoing reactions including condensation and screening for antifungal and antibacterial activities (Patel & Patel, 2010). Additionally, its derivative was obtained from a cationic imino Diels–Alder reaction, indicating its potential in facilitating complex chemical synthesis (Pinilla et al., 2012).

Structural Analysis and Properties

Studies have also focused on analyzing the structural properties of derivatives of this compound. For example, the X-ray powder diffraction pattern of a derivative was analyzed, indicating its crystallization in an orthorhombic system, which is crucial for understanding the structural dimensions and stability of these compounds (Pinilla et al., 2012).

Role in Heterocyclization

The compound and its related structures have been used in heterocyclization reactions, a process essential in the synthesis of heterocyclic compounds. For instance, N-(chlorosulfonyl)imidoyl chlorides, closely related in structure, react with anilines leading to the synthesis of derivatives like 1,2,4-benzothiadiazine 1,1-dioxides, showing the compound’s relevance in the creation of complex molecular structures (Shalimov et al., 2016).

Contribution to Photocyclization Studies

The compound has also been a subject in the study of photocyclization, a process relevant in photochemical conversions. Derivatives of this compound have been used to study the effects of substituents on photocyclization processes, providing insights into the mechanisms and outcomes based on different structural modifications (Sakurai et al., 2003).

properties

IUPAC Name

7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-10-14(19)8-7-11-13(18(20)22)9-15(21-17(10)11)12-5-3-4-6-16(12)23-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMQAHZCJNABEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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